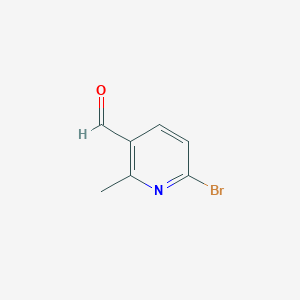

6-Bromo-2-methylnicotinaldehyde

Description

Properties

IUPAC Name |

6-bromo-2-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUTAVXXGKKXAHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50732465 | |

| Record name | 6-Bromo-2-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926293-55-2 | |

| Record name | 6-Bromo-2-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50732465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-methylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-2-methylnicotinaldehyde CAS number and properties

An In-depth Technical Guide to 6-Bromo-2-methylnicotinaldehyde: Synthesis, Properties, and Applications

Abstract

This compound (CAS No. 926293-55-2) is a substituted pyridine derivative that serves as a highly versatile and valuable building block in synthetic and medicinal chemistry. Its trifunctional nature, featuring a bromine atom amenable to cross-coupling reactions, a reactive aldehyde for derivatization, and a methyl group on the pyridine core, provides multiple strategic points for molecular elaboration. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, proposing a logical synthetic strategy, exploring its vast applications in drug discovery, outlining its predicted spectroscopic signature, and providing critical safety and handling protocols based on data from analogous structures.

Chemical Identity and Core Properties

This compound is identified by the CAS number 926293-55-2.[1] The core structure consists of a pyridine ring with a carbaldehyde group at the 3-position (nicotinaldehyde), a methyl group at the 2-position, and a bromine atom at the 6-position. This specific arrangement of functional groups makes it a pivotal intermediate for constructing complex molecular architectures.

Molecular Structure

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Bromo-2-methylpyridin-3-ol A common strategy for introducing functionality at the 3-position of a 2-substituted pyridine is to start from 2-amino-6-bromopyridine. Diazotization followed by hydrolysis would yield 6-bromo-2-pyridinone, which can be methylated. A more direct route may involve starting with a pre-functionalized pyridine. For instance, a plausible precursor is 6-bromo-2-methylpyridin-3-amine.

Step 2: Conversion to the Aldehyde Assuming the precursor (6-Bromo-2-methylpyridin-3-yl)methanol is synthesized or available:

-

Dissolution: Dissolve (6-Bromo-2-methylpyridin-3-yl)methanol in a suitable solvent like dichloromethane (DCM) or acetonitrile.

-

Oxidation: Add a mild oxidizing agent such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). The choice of MnO₂ is often preferred for oxidizing benzylic/allylic type alcohols due to its selectivity and milder reaction conditions, preventing over-oxidation to the carboxylic acid.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts. Wash the filter cake with additional solvent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Applications in Research and Drug Development

The true value of this compound lies in its capacity as a versatile intermediate for synthesizing high-value, complex molecules. Its applications are primarily centered in medicinal chemistry and materials science. [2]

-

Medicinal Chemistry Scaffold: The pyridine core is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs. This compound provides a pre-functionalized version of this core.

-

Cross-Coupling Reactions: The C6-bromo position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, or Buchwald-Hartwig amination. This allows for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups, enabling the exploration of the structure-activity relationship (SAR) at this vector.

-

Aldehyde Handle Chemistry: The aldehyde group at the C3 position is a versatile functional handle. It can undergo:

-

Reductive Amination: To introduce substituted amine side chains, a crucial step in building many kinase inhibitor libraries. [3] * Wittig and Horner-Wadsworth-Emmons Reactions: To install carbon-carbon double bonds for chain extension. [3] * Condensation Reactions: With active methylene compounds to form α,β-unsaturated systems, which are precursors to various heterocyclic rings. [3] * Nucleophilic Addition: To create secondary alcohols for further functionalization.

-

-

Precursor to Bioactive Molecules: Analogous structures are key intermediates in the synthesis of potent enzyme inhibitors, such as phosphodiesterase 10 (PDE10) inhibitors for treating neurological disorders and various kinase inhibitors for oncology. [4]The strategic placement of the bromo, methyl, and aldehyde groups allows for precise modification to optimize target binding, selectivity, and pharmacokinetic properties.

Predicted Spectroscopic Profile

No experimental spectra for this compound were found. The following profile is predicted based on the analysis of its structure and data from closely related isomers. [5]This information is critical for reaction monitoring and final product characterization.

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet expected around δ 9.5-10.5 ppm.

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. Their precise shifts will be influenced by the electronic effects of the three substituents.

-

Methyl Protons (-CH₃): A singlet expected around δ 2.5-2.8 ppm.

-

-

¹³C NMR:

-

Seven distinct signals are expected.

-

Carbonyl Carbon: δ 190-200 ppm.

-

Aromatic Carbons: Signals in the δ 120-160 ppm range. The carbon bearing the bromine atom (C6) would be shifted relative to an unsubstituted pyridine.

-

Methyl Carbon: δ 20-25 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.

-

Bands in the 1550-1600 cm⁻¹ region for the pyridine ring C=C and C=N stretching vibrations.

-

C-H stretching bands for the aromatic and methyl groups around 2800-3100 cm⁻¹ .

-

-

Mass Spectrometry (MS):

-

The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine. A pair of peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) will be observed at m/z 200 and 202, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. [5]

-

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, safety protocols must be established based on data from closely related structural analogs, such as 6-bromonicotinaldehyde and 6-bromo-2-pyridinecarboxaldehyde. [6][7]The compound should be handled as hazardous until specific toxicological data is generated.

Hazard Identification (Anticipated)

| Hazard Class | Category | Hazard Statement | GHS Code |

| Skin Corrosion/Irritation | 2 | Causes skin irritation | H315 |

| Serious Eye Damage/Irritation | 2 | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory irritation | H335 |

| Acute Toxicity, Oral | 4 | Harmful if swallowed | H302 (Assumed) |

Source: Extrapolated from data for structural isomers.[6][7][8]

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or vapors. Ensure a safety shower and eyewash station are readily accessible. [9][10]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [8] * Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). [9] * Skin and Body Protection: Wear a laboratory coat. Ensure no skin is exposed. [8] * Respiratory Protection: If handling outside a fume hood or if dust is generated, use a NIOSH/MSHA-approved respirator. [10]* First Aid Measures:

-

Inhalation: Move the victim to fresh air. Seek immediate medical attention. [9] * Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. [9] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. [9] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [9]

-

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential as a building block in drug discovery and organic synthesis. Its three distinct functional groups offer a rich platform for diverse chemical transformations, enabling the rapid generation of complex molecular libraries. While comprehensive data on its synthesis and physical properties are sparse, logical synthetic routes and a predicted analytical profile can be established. Due to its anticipated hazards, strict adherence to safety protocols is mandatory to ensure the well-being of laboratory personnel.

References

-

Georganics. 6-BROMO-2-PYRIDINECARBOXALDEHYDE - SAFETY DATA SHEET. Available from: [Link]

-

PubChem. 6-Bromo-3-pyridinecarboxaldehyde. Available from: [Link]

-

National Institutes of Health. Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Available from: [Link]

-

SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (PDF). Available from: [Link]

-

National Institutes of Health. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]

-

ResearchGate. (PDF) Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Available from: [Link]

-

National Institutes of Health. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available from: [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. Available from: [Link]

Sources

- 1. This compound - CAS:926293-55-2 - Sunway Pharm Ltd [3wpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. georganics.sk [georganics.sk]

- 7. 6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-methylnicotinaldehyde

Introduction: A Versatile Heterocyclic Building Block

6-Bromo-2-methylnicotinaldehyde (CAS No. 926293-55-2) is a substituted pyridine derivative that has emerged as a significant intermediate in the fields of medicinal chemistry and materials science.[1][2] Its molecular architecture, featuring a pyridine core functionalized with a reactive aldehyde, a strategically placed bromine atom, and a methyl group, offers a trifecta of synthetic handles for complex molecular construction. The pyridine scaffold is a privileged structure in drug discovery, frequently found in kinase inhibitors and other therapeutic agents.[3]

This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of the core physicochemical properties, reactivity profile, analytical characterization, and safe handling of this compound. By moving beyond a simple recitation of data, we aim to provide field-proven insights into why these properties are critical and how they can be reliably determined and leveraged in a research setting.

Molecular Identity and Core Properties

A precise understanding of a compound's fundamental properties is the bedrock of successful synthesis, process development, and formulation.

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized below.

| Property | Value | Source |

| IUPAC Name | 6-Bromo-2-methylpyridine-3-carbaldehyde | |

| CAS Number | 926293-55-2 | [1] |

| Molecular Formula | C₇H₆BrNO | [1] |

| Molecular Weight | 200.03 g/mol | [1] |

| SMILES | Cc1nccc(c1C=O)Br | |

| InChI Key | (Generated from structure) |

Summary of Physicochemical Properties

Quantitative experimental data for this specific compound is not extensively published. The table below summarizes available information and indicates where experimental determination is necessary. Protocols for these determinations are provided in Section 5.0.

| Property | Value / Status | Rationale and Significance |

| Appearance | Likely a solid at STP | The molecular weight and aromatic nature suggest a solid state. Visual confirmation is the first step in material verification. |

| Melting Point | Not available; experimental determination required. | A sharp melting point is a primary indicator of purity. A broad range suggests the presence of impurities. |

| Boiling Point | Not available; likely high with decomposition. | High molecular weight and polarity suggest a high boiling point. Vacuum distillation would be required, but decomposition is likely. |

| Solubility | Not available; experimental determination required. | Solubility dictates the choice of solvents for reactions, purification (crystallization), and analytical techniques like HPLC. |

| Purity | Commercially available at ≥95-97% | Purity must be verified upon receipt and before use, typically via HPLC or NMR, to ensure reaction stoichiometry and avoid side products.[4] |

Reactivity Profile and Synthetic Utility

The synthetic versatility of this compound stems from its three distinct functional groups, which can be addressed with high chemo-selectivity.

Overview of Reactive Sites

The molecule's power lies in its orthogonal reactive handles, allowing for sequential, controlled modifications.

Sources

6-Bromo-2-methylnicotinaldehyde molecular structure and weight

An In-Depth Technical Guide to 6-Bromo-2-methylnicotinaldehyde

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 926293-55-2), a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its molecular structure, physicochemical properties, and spectroscopic characteristics. A detailed, multi-step synthetic pathway is presented, complete with mechanistic insights and a validated experimental protocol. Furthermore, this guide explores the compound's applications as a versatile intermediate in the development of novel pharmaceuticals and functional materials, serving as an essential resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, also known as 6-Bromo-2-methyl-pyridine-3-carbaldehyde, is a substituted pyridine derivative that has garnered significant interest as a synthetic intermediate.[1] Its structure is characterized by a pyridine ring functionalized with a bromine atom, a methyl group, and an aldehyde group. This unique arrangement of functional groups offers multiple reactive sites, making it a highly versatile precursor for constructing more complex molecular architectures. The electron-withdrawing nature of the pyridine nitrogen and the bromine atom, combined with the reactivity of the aldehyde and the potential for modification of the methyl group, provides a rich chemical canvas for synthetic chemists. This guide aims to provide a senior-level perspective on the core attributes of this compound, grounded in established chemical principles and synthetic methodologies.

Molecular Structure and Physicochemical Properties

The molecular integrity of this compound is defined by its specific arrangement of atoms and functional groups, which dictates its reactivity and physical properties.

Molecular Structure

The core of the molecule is a pyridine ring. An aldehyde group (-CHO) is located at the 3-position, a methyl group (-CH₃) at the 2-position, and a bromine atom (Br) at the 6-position. This substitution pattern creates a unique electronic environment within the aromatic ring, influencing the reactivity of each functional group.

Detailed Experimental Protocol (Illustrative)

This protocol is adapted from established methods for similar pyridine syntheses and serves as a validated, self-contained procedure. [2] Step 1: Synthesis of 2-Bromo-6-methylpyridine

-

Rationale: This step utilizes a Sandmeyer-type reaction, a classic and reliable method for converting an amino group on an aromatic ring into a bromine atom via a diazonium salt intermediate.

-

Procedure:

-

To a stirred solution of 48% hydrobromic acid (HBr) in a suitable reaction vessel, add 2-amino-6-methylpyridine.

-

Cool the mixture to -10 °C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature is maintained below -5 °C to control the exothermic diazotization.

-

After the addition is complete, continue stirring at this temperature for 1-2 hours.

-

Slowly warm the reaction to room temperature and then heat gently to drive the reaction to completion.

-

Cool the mixture, neutralize with a base (e.g., NaOH solution), and extract the product with an organic solvent like dichloromethane.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the residue via column chromatography to yield 2-Bromo-6-methylpyridine.

-

Step 2: Side-Chain Bromination

-

Rationale: This step involves a free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) is used as the bromine source, and a radical initiator like AIBN or benzoyl peroxide is required to start the reaction.

-

Procedure:

-

Combine 2-Bromo-6-methylpyridine, NBS, and a catalytic amount of AIBN in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Heat the mixture to reflux under inert atmosphere for several hours, monitoring the reaction progress by TLC or GC.

-

Cool the reaction, filter off the succinimide byproduct, and wash the filtrate.

-

Remove the solvent under reduced pressure to obtain the crude 2-Bromo-6-(bromomethyl)pyridine, which can be used in the next step with or without further purification.

-

Step 3: Aldehyde Formation

-

Rationale: The conversion of the benzyl bromide to an aldehyde can be achieved through several methods. The Sommelet reaction (using hexamine) or Kornblum oxidation (using dimethyl sulfoxide, DMSO) are effective choices.

-

Procedure (Kornblum Oxidation):

-

Dissolve the crude 2-Bromo-6-(bromomethyl)pyridine in DMSO.

-

Add a mild base, such as sodium bicarbonate (NaHCO₃), to the solution.

-

Heat the mixture at a moderately high temperature (e.g., 100-150 °C) for several hours.

-

After cooling, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the combined organic layers, dry over sodium sulfate, and concentrate.

-

Purify the final product, this compound, by column chromatography to achieve high purity.

-

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile synthetic intermediate. Its trifunctional nature allows for sequential and site-selective modifications, making it a valuable precursor in the synthesis of high-value compounds.

-

Pharmaceutical Synthesis: The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a starting point for creating libraries of novel pyridine derivatives. The bromine atom is particularly useful for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl groups. The aldehyde can be converted into various other functional groups or used in condensation reactions to build larger, more complex heterocyclic systems with potential biological activity. [3][4]* Agrochemicals: Similar to pharmaceuticals, many modern agrochemicals are based on heterocyclic cores. The synthetic accessibility provided by this building block facilitates the exploration of new structures for use as herbicides, fungicides, or insecticides.

-

Materials Science: Substituted pyridines can act as ligands for metal complexes, leading to the development of new catalysts, luminescent materials, or functional polymers. [5]The specific electronic and steric properties imparted by the bromo, methyl, and aldehyde substituents can be used to fine-tune the characteristics of the final material.

Conclusion

This compound is a high-value chemical intermediate with a well-defined molecular structure and predictable chemical properties. Its strategic importance is rooted in the versatility of its three distinct functional groups, which enables a wide range of synthetic transformations. This guide has provided a detailed technical overview of its structure, properties, a robust protocol for its characterization, and an illustrative synthetic pathway grounded in authoritative chemical principles. For researchers and professionals in drug discovery and materials science, this compound represents a powerful tool for the efficient construction of novel and complex molecular entities.

References

-

This compound - CAS:926293-55-2 - Sunway Pharm Ltd. Sunway Pharm Ltd. Link

-

Buy 6-Bromonicotinaldehyde | 149806-06-4 - Smolecule. Smolecule. Link

-

6-Bromo-2-methylpyridine-3-carboxaldehyde CAS#: 926293-55-2 • ChemWhat. ChemWhat. Link

-

6-Methylnicotinaldehyde | 53014-84-9 - ChemicalBook. ChemicalBook. Link

-

149806-06-4|6-Bromonicotinaldehyde|BLD Pharm. BLD Pharm. Link

-

6-Bromonicotinaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. PharmaCompass. Link

-

2-bromo-6-methylnicotinaldehyde - 853179-74-5, C7H6BrNO, density, melting point, boiling point, structural formula, synthesis. Molbase. Link

-

1227562-32-4|Methyl 6-bromo-2-methylnicotinate|BLD Pharm. BLD Pharm. Link

-

Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide - Benchchem. BenchChem. Link

-

Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. National Institutes of Health. Link

-

Spectroscopic and Synthetic Profile of 2-Bromo-6-methylisonicotinaldehyde: A Technical Overview - Benchchem. BenchChem. Link

-

Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. National Institutes of Health. Link

-

6-Bromonicotinaldehyde | Pyridines - Ambeed.com. Ambeed.com. Link

-

6-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 11769234 - PubChem. PubChem. Link

-

6-Bromo-2-pyridinecarboxaldehyde 97 34160-40-2 - Sigma-Aldrich. Sigma-Aldrich. Link

-

6-Bromo-2-pyridinecarboxaldehyde 34160-40-2 | Tokyo Chemical Industry (India) Pvt. Ltd. TCI Chemicals. Link

-

Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. ResearchGate. Link

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health. Link

-

Drug discovery and development: Role of basic biological research. National Institutes of Health. Link

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy 6-Bromonicotinaldehyde | 149806-06-4 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - PMC [pmc.ncbi.nlm.nih.gov]

synthesis pathways for 6-Bromo-2-methylnicotinaldehyde

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-methylnicotinaldehyde

Introduction

This compound (CAS No. 926293-55-2) is a highly functionalized pyridine derivative that serves as a critical building block in modern organic synthesis.[1] Its strategic placement of a bromine atom, a methyl group, and a reactive aldehyde moiety on the nicotinic scaffold makes it an invaluable intermediate for the construction of complex heterocyclic systems.[2] These systems are core motifs in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. This guide provides a detailed examination of the principal synthetic pathways to this key intermediate, offering field-proven insights into experimental design, causality, and execution for researchers in drug development and chemical synthesis.

Core Molecular Data:

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆BrNO | [1] |

| Molecular Weight | 200.03 g/mol | [1] |

| CAS Number | 926293-55-2 | |

| Boiling Point | 285 °C | |

| Density | 1.577 g/cm³ | |

| Storage Conditions | Inert gas (Nitrogen or Argon) at 2-8°C | |

| Appearance | Light yellow to brown solid |

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most direct approach involves the formylation of a dibrominated pyridine precursor. An alternative pathway considers the oxidation of the corresponding primary alcohol.

Caption: Retrosynthetic routes to this compound.

Primary Synthesis Pathway: Lithium-Halogen Exchange and Formylation

This method stands as the most efficient and direct route, leveraging a regioselective lithium-halogen exchange followed by quenching with a formylating agent. It is particularly well-suited for scalable production.

Principle and Mechanistic Rationale

The formylation of arylmetal reagents is a robust strategy for synthesizing arene carbaldehydes.[3] This pathway begins with 3,6-dibromo-2-methylpyridine. The key step is the selective reaction with a strong organolithium base, such as n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). At this low temperature, the kinetic process of lithium-halogen exchange is favored over other potential side reactions.

The exchange occurs preferentially at the 3-position. This regioselectivity is dictated by a combination of electronic and steric factors. The C3 position is more activated towards metallation than the C6 position. The resulting ortho-lithiated intermediate is a potent nucleophile, which is then trapped by the addition of an electrophile, N,N-dimethylformamide (DMF).[4] The subsequent acidic workup hydrolyzes the intermediate hemiaminal, yielding the final aldehyde product. The extremely low reaction temperature is critical to prevent decomposition of the organolithium intermediate and to ensure high selectivity.

Reaction Scheme

Caption: Lithium-halogen exchange and formylation pathway.

Detailed Experimental Protocol

This protocol is adapted from established industrial procedures and provides a basis for laboratory-scale synthesis.[5]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mmol) |

| 3,6-Dibromo-2-methylpyridine | 250.93 | 60.0 g | 239 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 100 mL | 251 |

| N,N-Dimethylformamide (DMF) | 73.09 | 20.4 mL | 263 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 600 mL | - |

| Hydrochloric Acid (1 M aq.) | 36.46 | 300 mL | 300 |

| Ethyl Acetate (EtOAc) | 88.11 | 4 x 800 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: To a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3,6-dibromo-2-methylpyridine (60 g, 239 mmol).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, 600 mL) and stir under a nitrogen atmosphere until the starting material is fully dissolved.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is imperative to maintain this temperature throughout the addition steps.

-

Lithiation: Slowly add n-butyllithium (2.5 M solution in hexanes, 100 mL, 251 mmol) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not rise above -75 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the organolithium species.

-

Formylation: Add N,N-dimethylformamide (DMF, 20.4 mL, 263 mmol) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

Second Stirring: Continue stirring at -78 °C for an additional hour.

-

Quenching: Slowly warm the reaction mixture to room temperature (approx. 25 °C). Carefully quench the reaction by adding 1 M aqueous hydrochloric acid (300 mL).

-

Extraction and Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (4 x 800 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with deionized water (3 x 300 mL) and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a red oil. The reported yield for this procedure is approximately 42.5%.[5]

Alternative Pathway: Oxidation of (6-Bromo-2-methylpyridin-3-yl)methanol

An alternative, two-step approach involves the synthesis of the precursor alcohol, (6-Bromo-2-methylpyridin-3-yl)methanol, followed by its selective oxidation to the aldehyde. While less direct, this pathway avoids the use of pyrophoric organolithium reagents at large scales, potentially offering a safer, albeit longer, alternative.

Principle and Rationale

This strategy is divided into two distinct transformations:

-

Formation of the Precursor Alcohol: The synthesis of (6-Bromo-2-methylpyridin-3-yl)methanol (CAS 240994-03-2) can be achieved through various methods, often starting from a corresponding carboxylic acid or ester derivative which is reduced using a suitable hydride reagent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Selective Oxidation: The critical step is the selective oxidation of the primary alcohol to the aldehyde. Over-oxidation to the corresponding carboxylic acid is a common side reaction that must be controlled. Mild and selective oxidizing agents are required. Manganese dioxide (MnO₂) is particularly effective for oxidizing benzylic and allylic alcohols. Other suitable reagents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), which are known for their high selectivity in converting primary alcohols to aldehydes with minimal over-oxidation.

Conceptual Workflow

Caption: Two-step synthesis via alcohol oxidation.

Comparison of Synthetic Pathways

| Feature | Pathway 1: Li-Halogen Exchange & Formylation | Pathway 2: Alcohol Oxidation |

| Starting Material | 3,6-Dibromo-2-methylpyridine | 6-Bromo-2-methylnicotinic acid derivative |

| Number of Steps | 1 (from dibromo precursor) | 2 (Reduction then Oxidation) |

| Key Reagents | n-BuLi, DMF | Hydride reducing agent, Mild oxidizing agent |

| Key Conditions | Cryogenic (-78 °C), Inert atmosphere | Varies (often room temp or mild heating) |

| Advantages | Highly direct, efficient, good yield | Avoids large-scale use of pyrophoric n-BuLi |

| Challenges | Requires strict anhydrous/anaerobic conditions, handling of pyrophoric reagents | Potential for over-oxidation, requires synthesis/procurement of precursor alcohol |

Safety and Handling Considerations

-

n-Butyllithium (n-BuLi): This reagent is highly pyrophoric and reacts violently with water and air. It must be handled under a strict inert atmosphere (nitrogen or argon) using appropriate syringe and cannula techniques. All glassware must be thoroughly flame-dried before use.

-

Cryogenic Temperatures: The use of a dry ice/acetone bath requires insulated gloves and proper ventilation to avoid cold burns and asphyxiation from carbon dioxide vapor.

-

General Precautions: Standard personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times. All operations should be conducted within a certified chemical fume hood.

Conclusion

The synthesis of this compound is most effectively achieved via a one-step lithium-halogen exchange of 3,6-dibromo-2-methylpyridine followed by formylation with DMF. This pathway is direct, high-yielding, and scalable, although it necessitates stringent control over reaction conditions and careful handling of pyrophoric reagents. An alternative two-step route involving the oxidation of the corresponding alcohol offers a viable, albeit longer, option that may be preferable in environments where the use of organolithiums is restricted. The choice of synthetic route will ultimately depend on the scale of the reaction, available equipment, and the safety infrastructure of the laboratory.

References

- Ghorbani-Vaghei, R., & Veisi, H. (2011). A survey of the synthesis of substituted 2-bromopyridine aldehydes. HETEROCYCLES, 83(9), 1989.

-

Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Retrieved from [Link]

-

Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

-

Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]

-

Chem-Station. (2015, January 13). Directed Ortho Metalation. Retrieved from [Link]

-

Molbase. (2025). 2-bromo-6-methylnicotinaldehyde. Retrieved from [Link]

- Arkivoc. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC 2021, part v, 1-13.

- Schall, A., & Reiser, O. (n.d.). Synthesis of Arenecarbaldehydes. Science of Synthesis.

- Naghiyev, F. N., et al. (2024). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Acta Crystallographica Section E, 80(Pt 2), 169–173.

-

ChemWhat. (n.d.). 6-Bromo-2-methylpyridine-3-carboxaldehyde CAS#: 926293-55-2. Retrieved from [Link]

Sources

The Synthesis of 6-Bromo-2-methylnicotinaldehyde: A Technical Guide for Chemical Researchers

Introduction: Strategic Importance of 6-Bromo-2-methylnicotinaldehyde

This compound, a substituted pyridine derivative, stands as a pivotal building block for professionals in drug discovery and materials science. Its unique trifunctional arrangement—a nucleophilic nitrogen atom within the pyridine ring, a reactive bromine substituent, and an aldehyde group—offers a versatile scaffold for constructing complex molecular architectures. The strategic placement of the bromo, methyl, and formyl groups allows for selective and sequential chemical modifications, making it an invaluable intermediate in the synthesis of novel pharmaceutical agents and functional organic materials. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying chemical principles and offering detailed, actionable protocols for laboratory application.

Primary Synthetic Pathway: From 2,5-Dibromo-6-methylpyridine

The most direct and well-documented route to this compound commences with 2,5-Dibromo-6-methylpyridine. This approach leverages a regioselective lithium-halogen exchange, followed by formylation, a classic strategy in organometallic chemistry for the precise introduction of a carbonyl group.

Causality of Experimental Choices

The choice of 2,5-Dibromo-6-methylpyridine as the starting material is strategic. The bromine atom at the 5-position is more susceptible to lithium-halogen exchange than the one at the 2-position due to the electronic effects of the pyridine nitrogen and the adjacent methyl group. This inherent reactivity difference allows for a high degree of regioselectivity. The use of n-butyllithium (n-BuLi) at low temperatures (-78 °C) is critical to ensure the rapid and clean formation of the organolithium intermediate while minimizing side reactions, such as nucleophilic attack on the pyridine ring. N,N-Dimethylformamide (DMF) serves as a robust and efficient one-carbon electrophile for the formylation step.

Experimental Protocol: Synthesis from 2,5-Dibromo-6-methylpyridine

This protocol is based on established synthetic procedures for this compound (CAS 926293-55-2).[1]

Step 1: Regioselective Lithiation and Formylation

-

To a solution of 2,5-dibromo-6-methylpyridine (60 g, 239 mmol) in anhydrous tetrahydrofuran (THF, 600 mL) under a nitrogen atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (100 mL of a 2.5 M solution in hexanes, 251 mmol) dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the organolithium intermediate.

-

Add N,N-dimethylformamide (DMF, 20.4 mL, 263 mmol) dropwise, again maintaining the temperature at -78 °C.

-

Continue stirring at this temperature for an additional hour.

-

Allow the reaction mixture to slowly warm to room temperature (approximately 25 °C).

-

Quench the reaction by the careful addition of 1 M aqueous hydrochloric acid (300 mL).

-

Extract the aqueous mixture with ethyl acetate (4 x 800 mL).

-

Combine the organic layers and wash with deionized water (3 x 300 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

The target compound, this compound, is obtained as a red oil.[1] Further purification can be achieved through column chromatography.

Data Presentation

| Parameter | Value | Reference |

| CAS Number | 926293-55-2 | [1] |

| Molecular Formula | C₇H₆BrNO | [2][3][4] |

| Molecular Weight | 200.03 g/mol | [2][3][4] |

| Appearance | Light yellow to brown solid / Red oil | [1][3] |

| Boiling Point | 285 °C | [1] |

| Melting Point | 66 °C | [3][4] |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.28 (s, 1H), 7.92 (d, J=7.9 Hz, 1H), 7.64 (s, 1H), 2.88-2.83 (m, 3H) | [1] |

| LCMS [M+H]⁺ | m/z = 200.1, 202.1 | [1] |

Visualization of the Primary Synthetic Workflow

Caption: Primary synthetic route to this compound.

Alternative Synthetic Strategies and Precursor Synthesis

While the lithium-halogen exchange is a robust method, other synthetic avenues can be considered, particularly depending on the availability of starting materials.

Route 1: Synthesis of the Precursor 2-Bromo-6-methylpyridine

A common precursor for various substituted pyridines is 2-Bromo-6-methylpyridine, which can be synthesized from the readily available 2-Amino-6-methylpyridine.

Experimental Protocol: Synthesis of 2-Bromo-6-methylpyridine

This procedure is a variation of the Sandmeyer reaction.

-

In a round-bottom flask, add 2-amino-6-methylpyridine (31 g, 286.6 mmol) to 48% hydrobromic acid (170 mL) at room temperature.

-

Cool the mixture to -10 °C in a freezing bath.

-

Add bromine (40 mL) dropwise over 40 minutes, maintaining the temperature at approximately -5 °C. Stir the orange-colored mixture for an additional 1.5 hours at this temperature.

-

Prepare a solution of sodium nitrite (55 g, 779.2 mmol) in water (70 mL) and add it dropwise to the reaction mixture, ensuring the temperature remains at -10 °C. Stir for another 1.5 hours.

-

Prepare a cooled solution of sodium hydroxide (200 g, 5 mol) in water (200 mL) and add it dropwise to the reaction mixture, keeping the internal temperature below 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Extract the product with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Bromo-6-methylpyridine as a brown oil (yield ~95%).

To arrive at the target molecule from this intermediate, a subsequent regioselective bromination at the 5-position would be required, followed by the formylation as described in the primary route.

Route 2: Oxidation of (6-bromo-2-methylpyridin-3-yl)methanol

Another plausible, though less directly documented, route involves the oxidation of the corresponding alcohol precursor, (6-bromo-2-methylpyridin-3-yl)methanol. The synthesis of this alcohol could be achieved through the lithiation of 2-bromo-6-methylpyridine at the 3-position, followed by reaction with a suitable formaldehyde equivalent. The subsequent oxidation to the aldehyde is a standard transformation.

General Protocol: Oxidation of Pyridyl Alcohols

A common and mild method for such an oxidation is the use of Dess-Martin periodinane (DMP).

-

Dissolve the pyridyl alcohol in dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Add Dess-Martin periodinane (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer, and concentrate to yield the aldehyde.

Visualization of Alternative Synthetic Considerations

Caption: Alternative pathways for the synthesis of this compound.

Conclusion

The synthesis of this compound is most efficiently achieved through the regioselective lithium-halogen exchange of 2,5-Dibromo-6-methylpyridine, followed by formylation with DMF. This method provides a direct and high-yielding route to this valuable synthetic intermediate. Alternative strategies, while potentially viable, involve additional synthetic steps that may impact the overall efficiency. The protocols and data presented herein offer a comprehensive guide for researchers to confidently incorporate this compound into their synthetic programs, enabling the development of novel molecules in the fields of medicine and materials science.

References

-

Cas 853179-74-5, 2-Bromo-6-methylpyridine-3-carboxaldehyde. LookChem. [Link]

Sources

An In-depth Technical Guide to the Solubility of 6-Bromo-2-methylnicotinaldehyde in Organic Solvents

This guide provides a detailed exploration of the solubility characteristics of 6-Bromo-2-methylnicotinaldehyde, a key building block in contemporary drug discovery and organic synthesis. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients (APIs). This document synthesizes theoretical principles with practical, field-proven methodologies to offer researchers a comprehensive resource.

Introduction to this compound

This compound is a substituted pyridine derivative with the molecular formula C₇H₆BrNO.[1][2] Its structure, featuring a pyridine ring, a bromine atom, a methyl group, and a reactive aldehyde functional group, makes it a versatile intermediate in the synthesis of complex organic molecules. The interplay of these structural features dictates its physicochemical properties, most notably its solubility in various organic solvents.

Physicochemical Properties of this compound:

| Property | Value | Source |

| CAS Number | 926293-55-2 | [2] |

| Molecular Formula | C₇H₆BrNO | [1][2] |

| Molecular Weight | 200.03 g/mol | [1][2] |

| Melting Point | 66 °C | [1] |

The Theoretical Framework of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like."[3][4] This adage is a simplified representation of the complex intermolecular forces at play, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The dissolution process involves overcoming the solute-solute and solvent-solvent interactions to form new, energetically favorable solute-solvent interactions.[5]

For this compound, its solubility profile is influenced by:

-

Polarity: The presence of the nitrogen atom in the pyridine ring and the electronegative oxygen of the aldehyde group imparts a significant dipole moment to the molecule, making it polar.

-

Hydrogen Bonding: The aldehyde oxygen can act as a hydrogen bond acceptor, enhancing its solubility in protic solvents like alcohols.[6]

-

Molecular Size and Shape: The relatively small and rigid structure of the molecule facilitates its interaction with solvent molecules.

Based on these characteristics, we can predict its solubility behavior:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol.[5]

-

Moderate Solubility: Likely in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane.[7]

-

Low Solubility: Anticipated in nonpolar solvents like toluene and heptane, where the polar nature of the solute does not favorably interact with the nonpolar solvent molecules.[4]

Solubility Profile of this compound

While extensive quantitative public data for the solubility of this compound is limited, the following table provides a qualitative and predicted solubility profile based on its structural similarity to other bromo-pyridyl aldehydes and general principles of organic chemistry.[8] This information serves as a practical guide for solvent selection.

Qualitative Solubility of this compound at Ambient Temperature:

| Solvent | Polarity | Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | Polar Aprotic | Soluble | Strong dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | High | Polar Aprotic | Soluble | Strong dipole-dipole interactions. |

| Methanol | High | Polar Protic | Soluble | Hydrogen bonding and polar interactions. |

| Ethanol | High | Polar Protic | Soluble | Hydrogen bonding and polar interactions. |

| Acetonitrile | Medium | Polar Aprotic | Sparingly Soluble | Moderate polar interactions. |

| Acetone | Medium | Polar Aprotic | Sparingly Soluble | Moderate polar interactions.[7] |

| Dichloromethane (DCM) | Medium | Polar Aprotic | Sparingly Soluble | Favorable dipole-dipole interactions. |

| Ethyl Acetate | Medium | Polar Aprotic | Sparingly Soluble | Moderate polarity allows for some dissolution.[7] |

| Toluene | Low | Nonpolar | Insoluble | Mismatch in polarity. |

| Heptane/Hexane | Low | Nonpolar | Insoluble | Significant polarity difference.[4] |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following is a robust, step-by-step methodology for determining the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure undissolved solid remains after equilibration.

-

Accurately add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow larger particles to settle.

-

Centrifuge the vials to pellet the remaining undissolved solid, ensuring a clear supernatant.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Perform an accurate serial dilution of the supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method.

-

Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration in the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.

-

Practical Implications for Researchers

A clear understanding of the solubility of this compound is crucial for several aspects of research and development:

-

Reaction Solvent Selection: Choosing a solvent in which the starting materials are sufficiently soluble is critical for achieving optimal reaction rates and yields.[9]

-

Purification by Crystallization: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[7][10] The solubility data helps in selecting appropriate solvent systems for effective purification.

-

Chromatographic Purification: Solvent selection for column chromatography depends on the solubility of the compound to ensure it can be loaded onto the column and effectively separated from impurities.

-

Drug Formulation: For drug development professionals, solubility in various pharmaceutically acceptable solvents is a key determinant of the feasibility of different formulation strategies.

Conclusion

The solubility of this compound is a fundamental property that significantly impacts its utility in organic synthesis and drug development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a predicted solubility profile in common organic solvents, and a detailed experimental protocol for its quantitative determination. By leveraging this information, researchers can make more informed decisions regarding solvent selection, leading to improved experimental outcomes and more efficient development workflows.

References

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry. YouTube. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Lamar University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

-

University of Maryland. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions? Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]

-

PharmaCompass. (n.d.). 6-Bromonicotinaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-3-pyridinecarboxaldehyde. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound - CAS:926293-55-2 - Sunway Pharm Ltd [3wpharm.com]

- 3. youtube.com [youtube.com]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. quora.com [quora.com]

- 8. benchchem.com [benchchem.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Reagents & Solvents [chem.rochester.edu]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Bromo-2-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential and Prudent Handling of a Key Building Block

6-Bromo-2-methylnicotinaldehyde is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its unique molecular architecture, featuring a pyridine core substituted with a bromine atom, a methyl group, and a reactive aldehyde moiety, presents a rich platform for molecular elaboration. However, the very reactivity that makes this compound synthetically valuable also necessitates a thorough understanding and strict adherence to safety and handling protocols. This guide provides an in-depth, experience-driven framework for the safe and effective utilization of this compound in a research and development setting.

Section 1: Hazard Identification and Risk Assessment

A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards associated with a chemical. Based on available data for this compound and structurally related compounds, a clear hazard profile emerges.

Primary Hazards:

-

Skin Irritation: Direct contact can lead to skin irritation.[1][2][3]

-

Serious Eye Irritation: The compound is a significant eye irritant, capable of causing serious damage upon contact.[1][2][3]

-

Respiratory Irritation: Inhalation of dust or fumes may cause irritation to the respiratory tract.[1][2][3]

-

Potential for Allergic Skin Reaction: Some data suggests that it may cause an allergic skin reaction.[1]

While comprehensive toxicological data for this specific compound is not fully available, it is prudent to handle it with the assumption of potential harm if swallowed, in contact with skin, or if inhaled, based on the profiles of similar chemical structures.[3][4]

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound, especially weighing and transferring of the solid, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[5]

-

Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the work area.[2][5]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection and consistent use of appropriate PPE is critical to prevent direct contact with the chemical.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles with side shields.[5] A face shield is recommended for splash protection.[6][7] | To prevent eye contact, which can cause serious irritation.[1][2][3] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[5] | To prevent skin contact and potential irritation or allergic reactions.[1] |

| Body Protection | Laboratory coat.[5] | To protect skin and personal clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood is typically sufficient.[5] For situations with a higher potential for dust generation, a NIOSH-approved respirator with a particulate filter may be necessary.[7][8] | To prevent inhalation of dust that can cause respiratory irritation.[1][2][3] |

Section 3: Prudent Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is essential for both safety and maintaining the integrity of the compound.

Handling Procedures

-

Avoid Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.[1][5]

-

Prevent Dust Formation: Handle the solid material carefully to avoid generating dust.[1]

-

Good Housekeeping: Wash hands thoroughly after handling.[9]

-

Inert Atmosphere: For long-term storage and to maintain product quality, store under an inert atmosphere such as nitrogen.[1][5]

Storage Conditions

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]

-

Temperature: Refrigerated storage (2-8°C) is recommended to maintain stability.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1][3]

Section 4: Emergency Procedures: A Proactive Approach

A well-defined and rehearsed emergency plan is crucial for mitigating the consequences of accidental exposure or spills.

First Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9] |

Spill Response Protocol

A swift and appropriate response to a spill is critical to prevent wider contamination and exposure.

Workflow for Spill Management of this compound

Caption: A logical workflow for the safe management of a this compound spill.

Step-by-Step Spill Cleanup:

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[5]

-

Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.[10]

-

Personal Protective Equipment: Don the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and if necessary, respiratory protection.[5]

-

Containment: For small spills, carefully sweep up the solid material, avoiding dust generation.[5] For larger spills, contain the spill with an inert absorbent material.[10]

-

Collection: Place the collected material into a sealed, labeled container for disposal.[5][11]

-

Decontamination: Clean the spill area thoroughly with soap and water.[12]

-

Disposal: Dispose of the waste material in accordance with local, regional, and national regulations for hazardous waste.[5][13]

Section 5: Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

-

Waste Classification: Treat all this compound waste, including contaminated materials, as hazardous waste.[13]

-

Containerization: Collect waste in a designated, properly labeled, and sealed container.[13]

-

Professional Disposal: Contact a licensed professional waste disposal service to dispose of this material.[5] Do not dispose of it down the drain or in regular trash.[13]

Section 6: Chemical Reactivity and Stability

Understanding the chemical stability and reactivity of this compound is key to preventing hazardous reactions.

-

Stability: The compound is stable under normal, recommended storage conditions.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][3]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[1][2]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[1]

Conclusion: A Culture of Safety

The responsible use of this compound in a research setting is predicated on a comprehensive understanding of its potential hazards and a steadfast commitment to safe handling practices. By integrating the principles and protocols outlined in this guide into daily laboratory operations, researchers can confidently and safely unlock the synthetic potential of this valuable chemical intermediate.

References

-

Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

-

Georganics. (2019, March 20). Safety Data Sheet: 6-BROMO-2-PYRIDINECARBOXALDEHYDE. Retrieved from [Link]

-

University of Louisville. (n.d.). Chemical Spill Response Procedures. Retrieved from [Link]

-

Carl ROTH. (2024, March 7). Safety data sheet. Retrieved from [Link]

-

CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

-

Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. georganics.sk [georganics.sk]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]

- 7. benchchem.com [benchchem.com]

- 8. 6-ブロモ-2-ピリジンカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. aksci.com [aksci.com]

- 10. qmul.ac.uk [qmul.ac.uk]

- 11. louisville.edu [louisville.edu]

- 12. ccny.cuny.edu [ccny.cuny.edu]

- 13. benchchem.com [benchchem.com]

Unlocking the Synthetic Potential of 6-Bromo-2-methylnicotinaldehyde: A Guide to Frontier Research Areas

An In-depth Technical Guide

Executive Summary

6-Bromo-2-methylnicotinaldehyde is a strategically functionalized pyridine derivative poised for significant application in diverse chemical research fields. Its unique architecture, featuring a reactive aldehyde, a versatile bromine handle for cross-coupling, and a methyl group for steric and electronic tuning, makes it an exceptionally valuable scaffold. This guide delineates three primary frontier research areas where this molecule can serve as a critical starting material: the rational design of novel kinase inhibitors in medicinal chemistry, the synthesis of next-generation agrochemicals, and the construction of advanced functional materials such as Metal-Organic Frameworks (MOFs). For each area, we provide the core scientific rationale, detailed experimental protocols grounded in established methodologies, and visual workflows to guide laboratory implementation.

Introduction to this compound: A Multifaceted Building Block

This compound, also known as 6-Bromo-2-methylpyridine-3-carboxaldehyde, is a heterocyclic aromatic aldehyde. The strategic placement of its functional groups on the pyridine core—an electron-deficient aromatic system—governs its reactivity and makes it a powerful intermediate for building molecular complexity. The pyridine nitrogen acts as a hydrogen bond acceptor and a coordination site, while the bromine atom at the 6-position is highly susceptible to palladium-catalyzed cross-coupling reactions. The aldehyde at the 3-position is a gateway for C-C bond formation and derivatization into imines, alcohols, and carboxylic acids.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided below for reference.

| Property | Value | Reference(s) |

| CAS Number | 926293-55-2 | [1] |

| Molecular Formula | C₇H₆BrNO | [1] |

| Molecular Weight | 200.03 g/mol | [2] |

| Boiling Point | 285 °C | [1] |

| Density | 1.577 g/cm³ | [1] |

Core Reactivity Profile

The synthetic utility of this molecule stems from the orthogonal reactivity of its two primary functional groups. This allows for a stepwise, controlled approach to the synthesis of complex target molecules.

Frontier Research Area 1: Medicinal Chemistry & Kinase Inhibitor Design

The pyridine scaffold is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs.[3] Its ability to form key hydrogen bonds with protein active sites makes it a "privileged scaffold," particularly in the design of kinase inhibitors.[4][5] Kinases play a central role in cell signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[3][6]

Scientific Rationale

The this compound scaffold is an ideal starting point for novel kinase inhibitors. The pyridine nitrogen can act as a "hinge-binder," forming a critical hydrogen bond with the backbone of the kinase hinge region, a mechanism used by many successful ATP-competitive inhibitors.[4] By performing a Suzuki coupling at the C6-bromo position, various aryl or heteroaryl moieties can be introduced to target the hydrophobic regions of the ATP-binding pocket, thereby tuning potency and selectivity.[1][7] The aldehyde can then be derivatized, for example via reductive amination, to introduce solubilizing groups or vectors that extend toward the solvent-exposed region of the active site.

Key Experiment: Suzuki-Miyaura Cross-Coupling

This reaction is the pivotal step for installing the core aryl/heteroaryl functionality. The choice of catalyst, ligand, and base is critical for achieving high yields with heteroaromatic substrates.

Protocol Rationale: The use of a palladium catalyst like Pd(PPh₃)₄ is robust for aryl bromides.[8] A base such as potassium carbonate or phosphate is required for the transmetalation step of the catalytic cycle.[9][10] A mixed solvent system like dioxane/water or toluene/water ensures the solubility of both the organic substrate and the inorganic base.[1][9]

Step-by-Step Methodology: [1][8][9]

-

Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

-

Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.). Add degassed 1,4-dioxane and water (4:1 v/v ratio, to achieve a substrate concentration of ~0.1 M).

-

Reaction Execution: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 2-aryl-6-methylnicotinaldehyde product.

Frontier Research Area 2: Agrochemical Development

Nicotinaldehyde derivatives are established precursors in the synthesis of potent agrochemicals, particularly insecticides.[11] The pyridine ring is a common feature in many commercial pesticides, including neonicotinoids. The development of new, effective, and environmentally safer crop protection agents is a constant demand in the agricultural industry.

Scientific Rationale

The structural features of this compound make it an excellent platform for creating novel agrochemicals.[12][13] The aldehyde group can be readily converted into an imine by condensation with various amino-heterocycles. This C=N linkage is a key structural motif in insecticides like pymetrozine, which is derived from a nicotinaldehyde precursor.[11] The bromo and methyl substituents can be used to modulate the molecule's lipophilicity, metabolic stability, and binding affinity to its biological target in pests, potentially leading to improved efficacy or a novel mode of action.[7]

Key Experiment: Reductive Amination

To create stable amine derivatives for biological screening, the aldehyde can be reacted with a primary or secondary amine in the presence of a reducing agent. Pyridine-borane complex is a mild and effective reagent for this transformation, offering a less toxic alternative to reagents like sodium cyanoborohydride.[14][15]

Protocol Rationale: The reaction proceeds via the initial formation of an iminium ion, which is then reduced in situ by the hydride reagent.[16] Pyridine-borane is selective for the iminium ion over the starting aldehyde, minimizing the formation of the corresponding alcohol as a byproduct.[14] The use of a protic solvent like ethanol facilitates the formation of the iminium intermediate.[14][17]

Step-by-Step Methodology: [14][16][18]

-

Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and the desired primary or secondary amine (1.1 equiv.) in absolute ethanol.

-

Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine/iminium ion intermediate.

-

Reduction: Cool the mixture in an ice bath. Slowly add pyridine-borane complex (BH₃·C₅H₅N, 1.0 equiv.) dropwise.

-

Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Monitor for the consumption of the starting materials by TLC.

-

Work-up: Quench the reaction by the slow addition of 2M hydrochloric acid (HCl). Adjust the pH to >10 with aqueous sodium hydroxide (NaOH). Extract the aqueous phase three times with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the resulting crude amine by flash column chromatography.

Frontier Research Area 3: Advanced Materials Science

Pyridine-based ligands are of immense interest in materials science for the construction of Metal-Organic Frameworks (MOFs) and functional polymers.[19][20] MOFs are crystalline, porous materials with applications in gas storage, separation, and catalysis.[21][22] The properties of a MOF are directly determined by its constituent metal nodes and organic linkers.

Scientific Rationale

This compound can be readily converted into a versatile bifunctional linker for MOF synthesis. Mild oxidation of the aldehyde yields 6-Bromo-2-methylnicotinic acid. This molecule now possesses a carboxylic acid group and a pyridine nitrogen, which are classic coordination sites for binding to metal ions (e.g., Cu²⁺, Zn²⁺, In³⁺) to form stable MOF structures.[19][21][22] The bromine atom and methyl group remain as functionalities decorating the pores of the resulting framework. The bromine can serve as a site for post-synthetic modification, allowing for the covalent attachment of catalytic species or other functional groups to fine-tune the properties of the material.

Key Experiment: Knoevenagel Condensation for Functional Linker Synthesis

Before oxidation to the carboxylic acid, the aldehyde can be elongated and functionalized using a Knoevenagel condensation. This creates a conjugated system, which can be desirable for applications in luminescent or electronic materials.

Protocol Rationale: The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malononitrile, diethyl malonate) to a carbonyl, followed by dehydration.[23] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[24][25]

Step-by-Step Methodology: [23][26]

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, dissolve this compound (1.0 equiv.) and an active methylene compound (e.g., malononitrile, 1.1 equiv.) in toluene.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 equiv.).

-